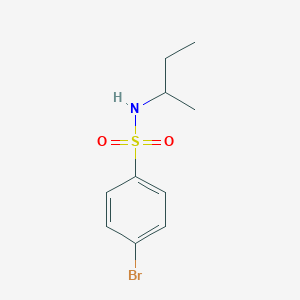

4-bromo-N-butan-2-ylbenzenesulfonamide

Description

4-Bromo-N-butan-2-ylbenzenesulfonamide is a sulfonamide derivative characterized by a bromine atom at the para position of the benzene ring and a branched butan-2-yl group attached to the sulfonamide nitrogen. The sulfonamide group (–SO₂–NH–) is a key pharmacophore in medicinal chemistry, often associated with antimicrobial and enzyme-inhibitory activities. The branched butan-2-yl group may influence solubility, steric effects, and molecular packing compared to linear alkyl or aryl substituents.

Properties

Molecular Formula |

C10H14BrNO2S |

|---|---|

Molecular Weight |

292.19 g/mol |

IUPAC Name |

4-bromo-N-butan-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C10H14BrNO2S/c1-3-8(2)12-15(13,14)10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3 |

InChI Key |

AALCXOKJGJWGBH-UHFFFAOYSA-N |

SMILES |

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)Br |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

-

Sulfonyl chloride substrate : 4-Bromobenzenesulfonyl chloride (1.0 equiv)

-

Amine nucleophile : 2-Butan-2-ylphenylamine (1.0–1.2 equiv)

-

Solvent : Dichloromethane (DCM) or toluene

-

Temperature : Room temperature (20–25°C)

Mechanistic Insight :

The base deprotonates the amine, enhancing its nucleophilicity. The sulfonyl chloride undergoes nucleophilic attack at the sulfur center, forming the sulfonamide bond. Pyridine also acts as a scavenger for HCl, preventing side reactions.

Workup and Purification

Post-reaction, the mixture is diluted with ice-cilled water, and the organic layer is extracted with DCM (2×30 mL). The combined organic phases are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. Crude product purification employs silica gel chromatography with a gradient of 5% methanol in DCM, yielding >95% purity.

Key Data :

Alternative Approaches and Modifications

Solvent Optimization

While DCM is standard, toluene and methyl tert-butyl ether (MTBE) have been explored to improve solubility of hydrophobic intermediates. MTBE reduces emulsion formation during extraction, particularly for large-scale syntheses.

Catalytic Enhancements

Copper sulfate (CuSO₄·5H₂O) and silver nitrate (AgNO₃) are occasionally added to suppress oligomerization side products, though their utility is substrate-dependent. For example, CuSO₄ (10 mol%) in acetone increases yield by 15% in analogous sulfonamide syntheses.

Temperature-Dependent Selectivity

Lower temperatures (0–5°C) minimize N-alkylation byproducts when using sterically hindered amines. A patent-reported protocol achieved 74% yield at 0°C with isopropylmagnesium chloride as a co-base.

Characterization and Analytical Validation

Spectroscopic Data

Chemical Reactions Analysis

4-bromo-N-butan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Scientific Research Applications

4-bromo-N-butan-2-ylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research has indicated its potential use in developing new anticancer and antimicrobial agents.

Industry: It can be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-N-butan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in the pH of the tumor microenvironment, thereby inhibiting tumor growth and proliferation .

Comparison with Similar Compounds

Substituent Variations

- 4-Bromo-N-(2-nitrophenyl)benzenesulfonamide: Features a nitro group at the ortho position of the aniline moiety.

- p-Bromo-N-ethylbenzenesulfonamide () : A simpler analog with a linear ethyl group. Linear alkyl chains typically reduce steric hindrance compared to branched groups like butan-2-yl.

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) : Although an amide, its methoxy and nitro substituents highlight how electron-donating/withdrawing groups modulate intermolecular interactions (e.g., C–Br···O halogen bonding) .

Crystallographic Features

- The title compound in crystallizes with two molecules per asymmetric unit, suggesting dimerization via hydrogen bonds (e.g., N–H···O=S) or halogen interactions (Br···Br) .

- In contrast, N-allyl-4-methyl-benzenesulfonamide derivatives () exhibit planar sulfonamide groups with torsional angles influenced by allyl substituents, which may affect packing efficiency .

Physicochemical Properties

Antimicrobial Activity

- Amide and sulfonamide derivatives (): Exhibit antibacterial and antifungal activities, with efficacy modulated by substituents. For example, electron-withdrawing groups (e.g., Br, NO₂) may enhance target binding via dipole interactions .

Enzymatic Interactions

- Sulfonamides with hydrogen-bonding motifs () : The N–H and S=O groups participate in hydrogen-bond networks critical for enzyme inhibition (e.g., carbonic anhydrase). The butan-2-yl group’s steric bulk may hinder or enhance binding depending on the active site geometry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-butan-2-ylbenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step pathways, starting with sulfonylation of 4-bromobenzenesulfonyl chloride with butan-2-amine. Key steps include nucleophilic substitution under basic conditions (e.g., triethylamine in dichloromethane) and purification via column chromatography. Reaction optimization requires controlled temperatures (0–25°C) and anhydrous solvents to minimize side reactions. Yield improvements are achieved by adjusting stoichiometric ratios (e.g., 1.2:1 amine-to-sulfonyl chloride) and using catalysts like DMAP (4-dimethylaminopyridine) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the butan-2-yl group (e.g., δ 1.0–1.5 ppm for methyl protons) and aromatic bromine substituents.

- X-ray Crystallography : Resolves bond angles and distances (e.g., S–N bond: ~1.63 Å; Br–C: ~1.89 Å), critical for validating stereochemistry .

- Infrared (IR) Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm) and N–H bending (~1550 cm).

Q. What solvent systems and chromatographic methods are recommended for purifying this compound?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF or DCM) during synthesis. For purification, silica gel chromatography with gradient elution (hexane/ethyl acetate, 3:1 to 1:1) effectively separates byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) enhances purity for biological assays .

Advanced Research Questions

Q. How does the electronic environment of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a directing group, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Density Functional Theory (DFT) calculations predict electron-withdrawing effects at the para position, accelerating oxidative addition with Pd(0) catalysts. Optimize conditions using Pd(PPh) (5 mol%), KCO, and toluene/water (3:1) at 80°C .

Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity, concentration ranges). Standardize protocols using positive controls (e.g., sulfa drugs for antimicrobial tests) and validate via dose-response curves. Comparative studies with structural analogs (e.g., 4-chloro derivatives) can isolate the bromine’s role in activity .

Q. What computational strategies are recommended for predicting the binding affinity of this compound with target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with carbonic anhydrase II (PDB ID: 1CA2). Focus on the sulfonamide-Zn coordination and bromine’s hydrophobic contacts.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate binding free energies via MM-PBSA .

Q. What experimental design principles apply when studying the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Conduct pH-dependent stability studies (pH 2–9) at 37°C. Monitor degradation via LC-MS and quantify half-life using first-order kinetics. Compare with N-alkylated analogs to evaluate steric effects of the butan-2-yl group on hydrolysis resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.